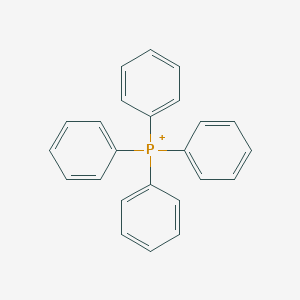
Tetraphenylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenylphosphonium (TPP) is a quaternary phosphonium salt that has been widely used in scientific research. It is a positively charged molecule that can readily cross cell membranes, making it an attractive tool for studying the biochemical and physiological effects of various compounds.
科学的研究の応用
1. Mitochondrial Research
Tetraphenylphosphonium (TPP+) is noted for its role in mitochondrial research, particularly in understanding calcium transport systems. TPP+ inhibits Na+-stimulated Ca2+ efflux from brain mitochondria, highlighting its utility in studying mitochondrial calcium transport systems (Karadjov et al., 1986).
2. Waste Management
TPP+ has been explored for its potential in radioactive waste management. For instance, tetraphenylphosphonium bromide (TPPB) helps remove technetium from certain waste streams. Its degradation products, including triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP), have been studied for their impact on the solubility of various radionuclides in waste solutions (Aldridge et al., 2007).
3. Pharmaceutical Research
TPP's interaction with P-glycoprotein (P-gp), an efflux transporter, has implications in drug delivery and tumor imaging. Studies have shown that TPP can be used as an imaging agent in cancer, with its distribution affected by P-gp in vitro and in vivo (Swed et al., 2009).
4. Membrane Potential Assessment
TPP and its derivatives, such as triphenylmethylphosphonium (TPMP), have been utilized in estimating electrical potentials across biological membranes. They are used as probes for charge alterations in biomembranes, which can have significant effects on transport systems and receptors associated with cell membranes (Riley et al., 1989).
5. Analytical Chemistry
In analytical chemistry, tetraphenylphosphonium plays a role in the reactions and analytical applications involving oxy-anions, halo-, and thiocyanato-anionic complexes (Bowd et al., 1969).
6. Flame Retardancy
Research into flame retardant applications on cotton fabric has utilized derivatives of piperazine-phosphonates, where the thermal degradation mechanisms of these compounds have been studied to understand their effectiveness in enhancing fire resistance (Nguyen et al., 2014).
7. Bacterial Membrane Permeability
The TPP+ ion-selective electrode serves as a tool for measuring changes in the permeability of bacterial outer and cytoplasmic membranes, particularly in response to antimicrobial agents. This application is crucial in understanding how different agents affect bacterial membrane integrity (Yasuda et al., 2003).
8. Organocatalysis
In chemical synthesis, tetraphenylphosphonium bromide has been used as a phenyl source under oxidative N-heterocyclic carbene catalysis, facilitating the transformation of aromatic aldehydes into phenyl esters (Ramanjaneyulu et al., 2014).
9. Light-Emitting Diodes
TPP is also significant in the development of highly efficient and stable perovskite light-emitting diodes (PeLEDs), where it assists in phase tuning and morphology formation of quasi-2D perovskite films, thereby enhancing the electroluminescent performance of these devices (Xu et al., 2021).
特性
CAS番号 |
18198-39-5 |
|---|---|
製品名 |
Tetraphenylphosphonium |
分子式 |
C24H20P+ |
分子量 |
339.4 g/mol |
IUPAC名 |
tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
InChIキー |
USFPINLPPFWTJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
18198-39-5 |
関連するCAS |
20-01-45-8 (chloride) 2751-90-8 (bromide) |
同義語 |
tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



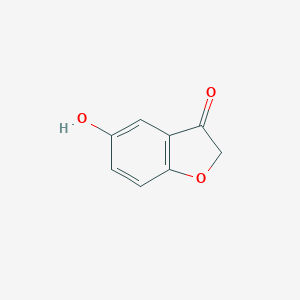
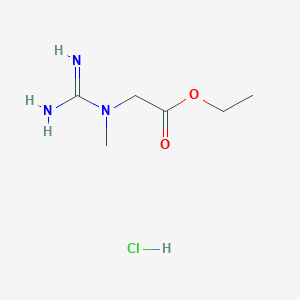
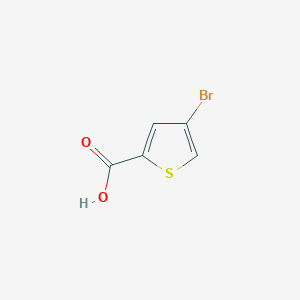
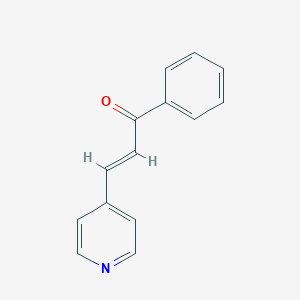
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)


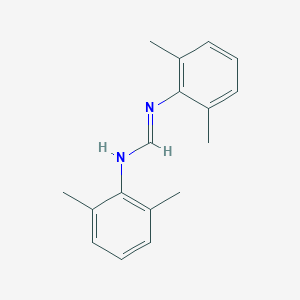
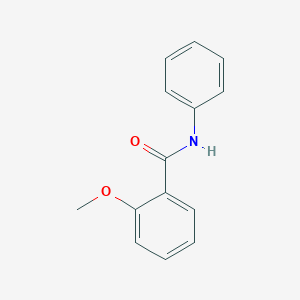
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)


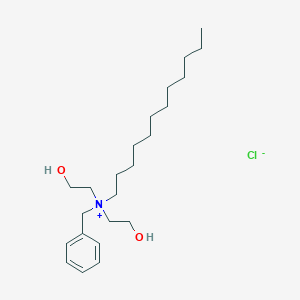
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)